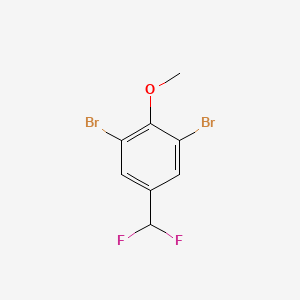
(E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a naphthalene ring and a biphenyl group, making it a unique and interesting molecule for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Aldol Condensation: : The most common method for synthesizing (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one is through an aldol condensation reaction. This involves the reaction of naphthaldehyde with 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
-
Claisen-Schmidt Condensation: : Another method is the Claisen-Schmidt condensation, which is a variant of the aldol condensation. This reaction also involves the condensation of an aromatic aldehyde with an aromatic ketone under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, improved yields, and reduced reaction times. The use of catalysts such as solid bases can further enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one can undergo oxidation reactions to form epoxides or diols. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
-
Reduction: : The compound can be reduced to form the corresponding alcohols or alkanes. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor in the preparation of flavonoids, isoflavonoids, and other biologically active molecules.
Biology
The compound has shown potential in biological studies due to its ability to interact with various biomolecules. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. Its structure allows it to bind to specific enzymes and receptors, making it a valuable tool in drug discovery and development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They are studied for their ability to inhibit certain enzymes and pathways involved in diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions can lead to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparación Con Compuestos Similares
Similar Compounds
Chalcone: The parent compound of (E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one, with a simpler structure lacking the naphthalene and biphenyl groups.
Flavonoids: Compounds with a similar α,β-unsaturated carbonyl system but with additional hydroxyl groups and a different ring structure.
Isoflavonoids: Similar to flavonoids but with a different arrangement of the aromatic rings.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a biphenyl group. This structure provides distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential in biological systems further highlight its uniqueness compared to other chalcones and related compounds.
Propiedades
Fórmula molecular |
C25H18O |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(E)-3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H18O/c26-25(18-17-22-11-6-10-21-9-4-5-12-24(21)22)23-15-13-20(14-16-23)19-7-2-1-3-8-19/h1-18H/b18-17+ |
Clave InChI |
ZFZAYVVVWCCISH-ISLYRVAYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


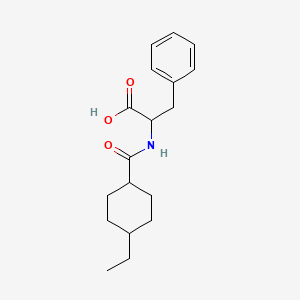


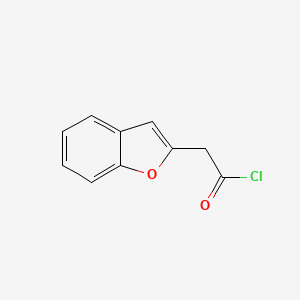
![3-Fluoropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B12084449.png)
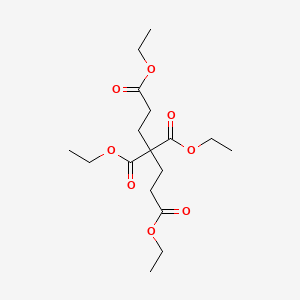
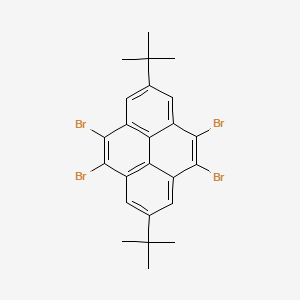

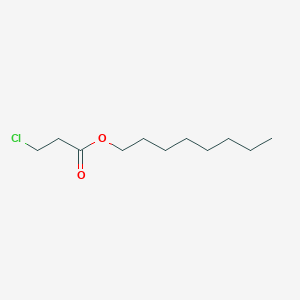

amine](/img/structure/B12084484.png)
